(R)-alpha-Propargylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

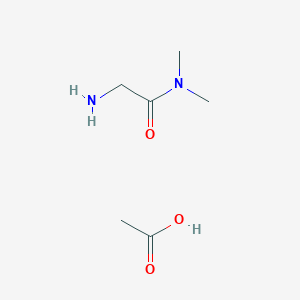

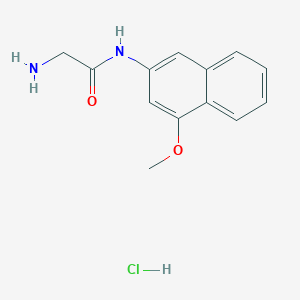

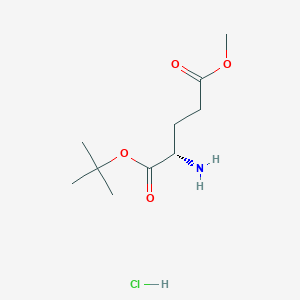

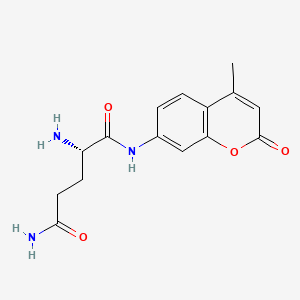

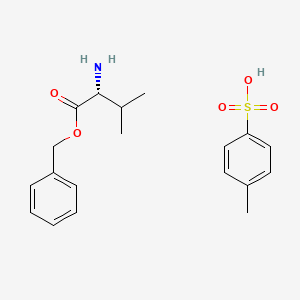

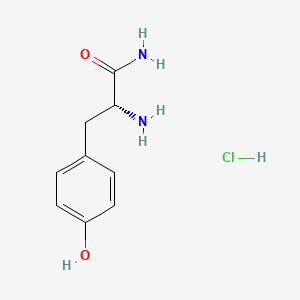

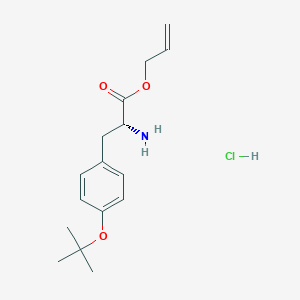

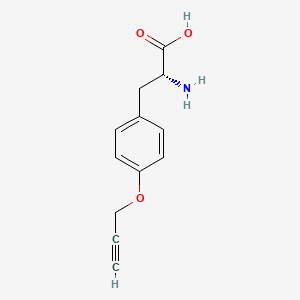

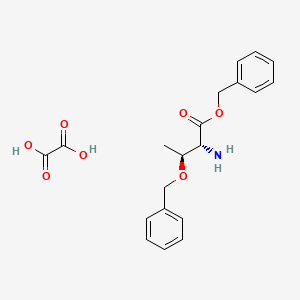

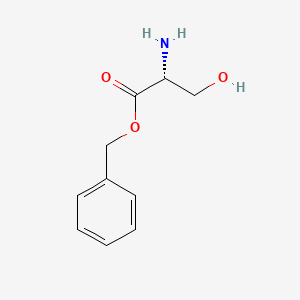

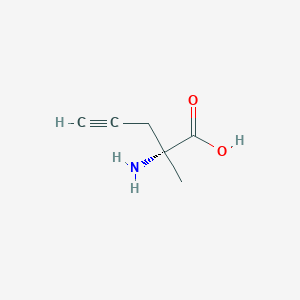

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various formats such as a line-angle diagram or a 3D model.

Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, the type of reactions involved, the conditions under which the reactions are carried out, and the yield of the product.Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like IR, NMR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves the study of the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity or basicity, reactivity, etc.).Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Blanchet et al. (2000) discussed a method for synthesizing enantiomerically pure alpha-substituted propargylic amines, utilizing (R)-alpha-Propargylalanine as a precursor. This process involves the reaction of organoaluminum reagents with oxazolidines prepared from (R)-phenylglycinol, achieving high yield and diastereoselectivity. The methodology enables the production of primary alpha-substituted propargylamines with significant purity, highlighting its utility in creating compounds with precise stereochemical configurations for research and pharmaceutical applications Blanchet, J., Bonin, M., Micouin, L., & Husson, H. (2000).

Nian et al. (2016) developed a chemical approach for the preparation of d-α-Amino Acids through (S)-to-(R)-interconversion of unprotected tailor-made α-Amino Acids, including (R)-alpha-Propargylalanine. This method stands out for its structural generality, allowing the synthesis of unnatural (R)-α-amino acids, which are in demand in biomedical research and the pharmaceutical industry. The process features simplicity, high stereochemical outcome, and the ability to handle substrates with reactive functional groups, positioning it as an advance in synthetic chemistry Nian, Y., Wang, J., Zhou, S., Dai, W., Wang, S., Moriwaki, H., Kawashima, A., Soloshonok, V., & Liu, H. (2016).

Applications in Biochemical and Pharmaceutical Research

- Shintani et al. (2005) explored the rhodium-catalyzed isomerization of alpha-arylpropargyl alcohols, including derivatives of (R)-alpha-Propargylalanine, to indanones. This method offers an efficient way to construct indanones, which are valuable in the development of pharmaceuticals and materials. The study demonstrates the reaction's high efficiency and provides insight into an unexpected reaction cascade, highlighting the potential of (R)-alpha-Propargylalanine derivatives in synthetic organic chemistry Shintani, R., Okamoto, K., & Hayashi, T. (2005).

Safety And Hazards

This involves a study of the compound’s toxicity, its potential hazards, the precautions that need to be taken while handling it, and the first aid measures that need to be taken in case of exposure.

Zukünftige Richtungen

This involves a study of the current state of research on the compound and the directions in which future research could go.

Eigenschaften

IUPAC Name |

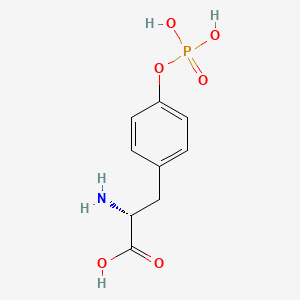

(2R)-2-amino-2-methylpent-4-ynoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-3-4-6(2,7)5(8)9/h1H,4,7H2,2H3,(H,8,9)/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBNDYYRTZBHAN-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#C)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC#C)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-alpha-Propargylalanine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.